



# Application Notes and Protocols for 1-Phenylimidazolidine-2,4,5-trione Reactions

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Compound of Interest

Compound Name: 1-Phenylimidazolidine-2,4,5-trione

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These application notes provide detailed experimental protocols and data for the synthesis and potential applications of **1-phenylimidazolidine-2,4,5-trione**, also known as N-phenylparabanic acid. This heterocyclic compound serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.

# I. Chemical and Physical Properties

**1-Phenylimidazolidine-2,4,5-trione** is a solid organic compound with the molecular formula  $C_9H_6N_2O_3$  and a molecular weight of 190.16 g/mol .[1][2] Key identifiers and properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	190.16 g/mol	[1]
CAS Number	2211-33-8	[2]
SMILES	O=C1NC(=O)C(=O)N1c2ccccc	[1]
InChIKey	AVIPDXGMHBJIGG- UHFFFAOYSA-N	[1]
LogP (octanol/water)	0.60	[1]
Monoisotopic Mass	190.03784 Da	[3]

# **II. Experimental Protocols**

# A. Synthesis of 1-Phenylimidazolidine-2,4,5-trione (N-Phenylparabanic Acid)

The synthesis of **1-phenylimidazolidine-2,4,5-trione** can be achieved through the condensation of phenylurea with diethyl oxalate or oxalyl chloride. The following protocol is a representative method adapted from procedures for the synthesis of parabanic acid and its derivatives.[4]

#### Materials:

- Phenylurea
- Diethyl oxalate
- Sodium ethoxide
- Absolute ethanol
- Concentrated hydrochloric acid



- Activated carbon
- Standard laboratory glassware (round-bottom flask, reflux condenser, stirrer, etc.)
- Filtration apparatus

#### Procedure:

- Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- Reaction with Phenylurea: To the stirred sodium ethoxide solution, add phenylurea. Stir until the phenylurea has completely dissolved.
- Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture. A white
  precipitate of the sodium salt of the product will form immediately. Continue stirring for an
  additional hour after the addition is complete.
- Acidification: Cool the reaction mixture and add concentrated hydrochloric acid dropwise to neutralize the base and precipitate the product.
- Isolation and Purification: Filter the crude product and wash it with a small amount of cold methanol. The filtrate can be concentrated under reduced pressure to recover more product.
   Recrystallize the crude 1-phenylimidazolidine-2,4,5-trione from hot water with the addition of activated carbon to decolorize the solution.
- Drying: Collect the crystalline product by filtration and dry it thoroughly.

Expected Yield: Yields for the synthesis of related imidazolidine derivatives are reported to be in the range of 70-74%.[5]

## **B.** Characterization

The synthesized **1-phenylimidazolidine-2,4,5-trione** should be characterized using standard analytical techniques to confirm its identity and purity. Representative spectroscopic data for related compounds are provided below for comparison.



Table 1: Spectroscopic Data for Imidazolidine-2,4,5-trione Derivatives

Derivative	1H NMR (δ, ppm)	13C NMR (δ, ppm)	IR (ν, cm-1)	Mass Spec (m/z)
1-Phenyl-3- (1,1,3-trioxo-1,3- dihydro-1λ <sup>6</sup> - benzo[d]isothiaz ol-2-ylmethyl)- imidazolidine- 2,4,5-trione	5.84 (s, 2H, CH <sub>2</sub> ), 7.4-8.1 (m, 9H, phenyl)	Not explicitly provided	Not explicitly provided	385 [M <sup>+</sup> ]
1,3-Diphenyl-2- thioxoimidazolidi ne-4,5-dione	Complex multiplets for aromatic protons	Not explicitly provided	Not explicitly provided	Not explicitly provided

Note: Specific spectral data for the parent **1-phenylimidazolidine-2,4,5-trione** is not readily available in the searched literature. The data presented is for closely related derivatives to provide an expected range of chemical shifts and absorption bands.

# III. Reactions of 1-Phenylimidazolidine-2,4,5-trione

The imidazolidine-2,4,5-trione ring is susceptible to various chemical modifications, particularly at the N-3 position.

## A. N-Alkylation

The nitrogen atom at the 3-position can be alkylated using various alkylating agents in the presence of a base.

General Protocol for N-Alkylation:

- Dissolve **1-phenylimidazolidine-2,4,5-trione** in a suitable dry solvent (e.g., THF, DMF).
- Add a base (e.g., triethylamine, sodium hydride) to deprotonate the N-3 nitrogen.



- Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
- Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography or recrystallization.

# IV. Biological and Pharmacological Significance

Derivatives of **1-phenylimidazolidine-2,4,5-trione** have been investigated for a variety of biological activities.

Table 2: Reported Biological Activities of Imidazolidine-2,4,5-trione Derivatives

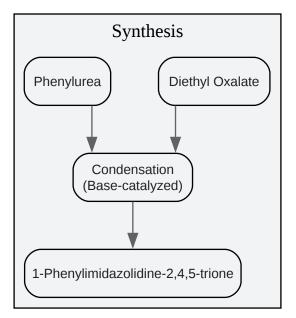
Biological Activity	Target/Mechanism	Reference
Anticonvulsant	Potential modulation of GABA levels.[6]	[6][7]
Cannabinoid Receptor Antagonism	Inverse agonism at the CB1 cannabinoid receptor.[8]	[8]
Enzyme Inhibition	Inhibition of acetylcholinesterase and butyrylcholinesterase.[2]	[2]
Antimicrobial	Activity against various bacterial and fungal strains.	[9]

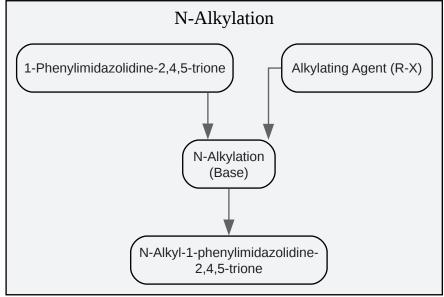
## V. Visualizations

## A. Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent N-alkylation of **1-phenylimidazolidine-2,4,5-trione**.







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Caption: General workflow for the synthesis and N-alkylation of **1-phenylimidazolidine-2,4,5-trione**.

## **B. Proposed Anticonvulsant Mechanism of Action**

Derivatives of imidazolidine-2,4,5-trione have shown anticonvulsant properties, which are hypothesized to be mediated through the modulation of GABAergic neurotransmission.





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Caption: Proposed mechanism for the anticonvulsant activity of imidazolidine-2,4,5-trione derivatives.

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